2,4-Difluoro-3-nitrobenzenesulfonyl chloride
Description
2,4-Difluoro-3-nitrobenzenesulfonyl chloride (CAS 1699483-10-7) is a fluorinated aromatic sulfonyl chloride derivative with the molecular formula C₆H₂ClF₂NO₄S and a molecular weight of 257.6 g/mol. This compound is characterized by a benzene ring substituted with two fluorine atoms at the 2- and 4-positions, a nitro group at the 3-position, and a sulfonyl chloride functional group at the 1-position. Its high reactivity as a sulfonylating agent makes it valuable in organic synthesis, particularly for introducing sulfonyl groups into target molecules. The compound is commercially available with a purity of 97% and is supplied by manufacturers like ChemScene for research and industrial applications .
Properties
Molecular Formula |
C6H2ClF2NO4S |
|---|---|
Molecular Weight |
257.60 g/mol |
IUPAC Name |
2,4-difluoro-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)4-2-1-3(8)6(5(4)9)10(11)12/h1-2H |
InChI Key |
LKQNNHULADJVNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-nitrobenzenesulfonyl chloride typically involves the nitration of 2,4-difluorobenzenesulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
Unfortunately, the search results provided do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "2,4-Difluoro-3-nitrobenzenesulfonyl chloride." However, based on the available information, here's what can be gathered regarding its potential applications and related compounds:
Synthesis of Chlorofluoronitrobenzenes and Difluoronitrobenzenes:
- A process exists for preparing chlorofluoronitrobenzenes and difluoronitrobenzenes by reacting dichloronitrobenzenes with alkali metal fluorides in the presence of catalysts .
- Chlorofluoronitrobenzenes and difluoronitrobenzenes are important intermediates in the preparation of pharmaceuticals and plant protection agents .
- Suitable dichloronitrobenzenes include 3,4-dichloronitrobenzene, 2,5-dichloronitrobenzene, 2,3-dichloronitrobenzene, and 2,4-dichloronitrobenzene, which can be converted into corresponding chlorofluoro- or difluoronitrobenzenes .
Related Compounds and Reagents:
- The search results list this compound with a CAS number of [1699483-10-7] .
- Other related compounds include 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride .
- 4-Fluoro-3-nitrobenzenesulfonyl chloride was used in a fluorescence-based assay to probe the inhibitory effect of fructose .
General Information on Nitroaromatic Compounds:
- Nitroaromatic compounds have varying toxicity levels in animals .
- Exposure to arsenic, potentially through contaminated sources, can lead to various health issues, including cancer and other diseases .
- Research is being conducted on reagents that can potentially ameliorate the effects of arsenic exposure .
Additional Applications
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, undergoing reduction to form amino derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and nitro substituents, which increase the electrophilicity of the sulfonyl chloride group.
Comparison with Similar Compounds
Table 1: Key Attributes of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Substituents | Key Differences |
|---|---|---|---|---|---|
| This compound | 1699483-10-7 | C₆H₂ClF₂NO₄S | 257.6 | -SO₂Cl, -NO₂, 2-F, 4-F | Reference compound |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 406233-31-6 | C₆H₃ClFNO₄S | 239.6 | -SO₂Cl, -NO₂, 4-F | Single fluorine substituent |
| 2-Fluoro-4-nitrobenzene-1-sulfonyl chloride | 6325-93-5 | C₆H₃ClFNO₄S | 239.6 | -SO₂Cl, -NO₂, 2-F | Nitro group at 4-position |
| 4-Amino-3-nitrobenzenesulfonamide | 6269-91-6 | C₆H₅N₃O₄S | 233.2 | -SO₂NH₂, -NO₂, 4-NH₂ | Sulfonamide group, amino substituent |
| 2,4-Difluorobenzenesulfonamide | 287172-63-8 | C₆H₅F₂NO₂S | 209.2 | -SO₂NH₂, 2-F, 4-F | Lacks nitro group |
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and fluorine (-F) substituents in this compound enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions. In contrast, 2,4-difluorobenzenesulfonamide (CAS 287172-63-8) lacks the nitro group, reducing its reactivity .
- Positional Effects: The 3-nitro group in the reference compound creates steric and electronic effects distinct from 4-nitro analogs (e.g., 2-fluoro-4-nitrobenzene-1-sulfonyl chloride, CAS 6325-93-5), which may alter regioselectivity in synthetic pathways .
Limitations and Challenges
- Stability Issues: Nitro groups in compounds like 2-fluoro-4-nitrobenzene-1-sulfonyl chloride (CAS 6325-93-5) may decompose under reducing conditions, limiting their use in certain reactions .
- Synthetic Complexity: The introduction of multiple EWGs (e.g., -F and -NO₂) increases synthetic difficulty, as seen in the reference compound’s higher molecular weight and cost compared to simpler analogs .
Biological Activity
2,4-Difluoro-3-nitrobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antiviral, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to a nitro-substituted aromatic ring, specifically with fluorine atoms at the 2 and 4 positions. This structure contributes to its reactivity and biological activity.
Antibacterial Activity
In vitro Studies:
Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. A study synthesized several derivatives of sulfonyl hydrazones, including this compound, and evaluated their antibacterial efficacy against:
- Escherichia coli ATCC 25922
- Staphylococcus aureus ATCC 29213
- Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300
- Pseudomonas aeruginosa ATCC 27853
The minimum inhibitory concentration (MIC) values were determined using standard methods. The results demonstrated that the presence of electron-withdrawing groups, such as fluorine and nitro, enhances antibacterial activity significantly .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | 16 | High |
| Methicillin-resistant Staphylococcus aureus | 8 | Very High |
| Pseudomonas aeruginosa | 64 | Low |
Antiviral Activity
Mechanism of Action:
The compound has also been studied for its antiviral properties. Substituted arylsulphonamides, including derivatives of this compound, have shown inhibitory effects on viral replication processes. The structure-activity relationship (SAR) analysis revealed that the presence of fluorine enhances the interaction with viral proteins, leading to improved antiviral efficacy against HIV-1 .
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonyl derivatives. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. The findings suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Case Study:
In a study focused on a series of bis(sulfonyl)amines related to our compound, researchers observed significant cytotoxic effects in vitro against human breast carcinoma cells. The mechanism was linked to the induction of G2/M phase arrest in the cell cycle and enhanced production of reactive oxygen species (ROS) .
Q & A
Q. What are the key spectroscopic techniques for characterizing 2,4-Difluoro-3-nitrobenzenesulfonyl chloride, and how can data discrepancies be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR to identify aromatic protons and -NMR to resolve fluorine environments. Fluorine substituents at positions 2 and 4 induce distinct splitting patterns, while the nitro group deshields adjacent protons.
- Infrared Spectroscopy (IR): Confirm the sulfonyl chloride group via S=O stretches (1350–1200 cm) and nitro group vibrations (~1520 cm).
- Mass Spectrometry (MS): Compare fragmentation patterns with reference data (e.g., NIST databases). Discrepancies may arise from solvent adducts or isotopic interference; use high-resolution MS (HRMS) for accurate mass validation .
Q. What are the optimal storage conditions to prevent hydrolysis of the sulfonyl chloride group?
Methodological Answer:
- Storage: Keep under inert gas (Ar/N) at –20°C in anhydrous solvents (e.g., dry DCM). Use molecular sieves or desiccants to maintain dryness.
- Stability Monitoring: Periodically test purity via titration (e.g., AgNO for chloride release) or FTIR to detect S=O degradation (~1200 cm shift). Hydrolysis products (sulfonic acids) can be identified by LC-MS .
Advanced Research Questions
Q. How can regioselective nitration be achieved in the synthesis of this compound to minimize by-products?
Methodological Answer:
- Nitration Strategy: Use mixed acid (HNO/HSO) at 0–5°C to direct nitration to the meta position relative to sulfonyl chloride. Fluorine substituents act as ortho/para directors, but steric hindrance from the sulfonyl group favors nitration at position 3.
- By-Product Analysis: Monitor reaction progress with HPLC (C18 column, UV detection at 254 nm). Common by-products (e.g., dinitrated isomers) can be separated via fractional crystallization in hexane/EtOAc .
Q. What methodologies are effective in analyzing reaction intermediates during the sulfonation of fluorinated aromatic precursors?
Methodological Answer:
- In-Situ Techniques: Use FTIR to track sulfonic acid intermediates (S=O stretches at 1150–1050 cm). For transient intermediates, employ LC-MS with quenching agents (e.g., methanol) to stabilize reactive species.
- Isotopic Labeling: Synthesize deuterated analogs (e.g., 3,4-Difluorobenzoic-d acid from ) to trace reaction pathways via isotopic shifts in MS/MS spectra .
Q. How do electron-withdrawing groups (nitro, sulfonyl) influence the reactivity of adjacent fluorine atoms in nucleophilic substitution?
Methodological Answer:
- Mechanistic Insights: The nitro and sulfonyl groups increase the electrophilicity of the aromatic ring, polarizing C–F bonds. Perform kinetic studies under varying nucleophiles (e.g., NaOH, amines) to compare substitution rates.
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map charge distribution and transition states. Compare with structurally similar compounds (e.g., 2-fluoro-3-nitrobenzoyl chloride from ) to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
